molecular formula C25H26N2O4S B7694293 N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

Cat. No. B7694293
M. Wt: 450.6 g/mol
InChI Key: KQYJBGCHUZMTLC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as DAPA, is a synthetic compound with potential biological applications. This molecule belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities. DAPA is a relatively new compound, and its synthesis, mechanism of action, and potential applications are still being explored.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This compound has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain in animal models of neuropathic pain. This compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide in lab experiments include its relatively simple synthesis method, its diverse pharmacological activities, and its potential as a drug candidate for various diseases. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, arthritis, and neuropathic pain. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, the synthesis of analogs of this compound with improved pharmacological activities and reduced toxicity could also be explored.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 2-(4-methylbenzenesulfonyl)acetamide, which is then reacted with N-(2-phenylethyl)-2-aminobenzamide to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 2,5-dimethylphenyl isocyanate to yield the target compound, this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities in preclinical studies. This compound has also been explored as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-19-11-13-24(14-12-19)32(30,31)27(16-15-21-7-4-3-5-8-21)18-25(29)26-23-10-6-9-22(17-23)20(2)28/h3-14,17H,15-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYJBGCHUZMTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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